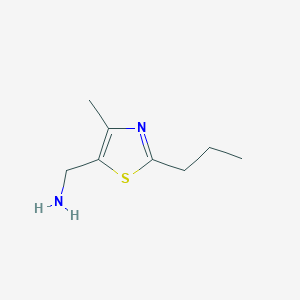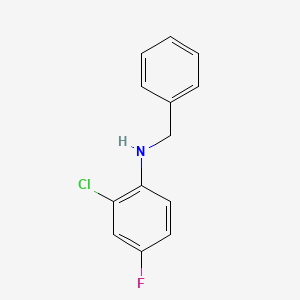![molecular formula C9H9FOS B14133598 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 2968-08-3](/img/structure/B14133598.png)
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluoro group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-4-(methylsulfanyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium methoxide in methanol; reactions are conducted at elevated temperatures to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
科学研究应用
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluoro group can enhance the compound’s interaction with biological targets.
Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties and are studied for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with the fluoro group in a different position.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]ethan-1-one: Contains a sulfonyl group instead of a methylsulfanyl group.
1-[2-Fluoro-4-(methylthio)phenyl]ethan-1-one: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the fluoro and methylsulfanyl groups on the phenyl ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
2968-08-3 |
|---|---|
分子式 |
C9H9FOS |
分子量 |
184.23 g/mol |
IUPAC 名称 |
1-(2-fluoro-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9FOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |
InChI 键 |
LIOLYHKSWZWCJI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)SC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)

![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)


![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)





